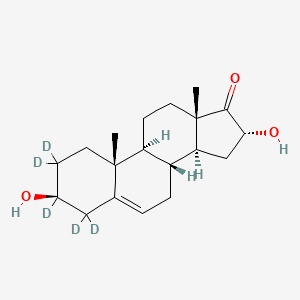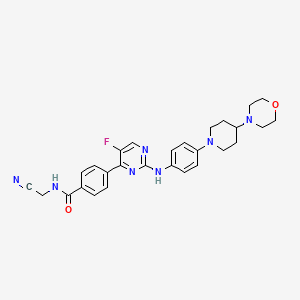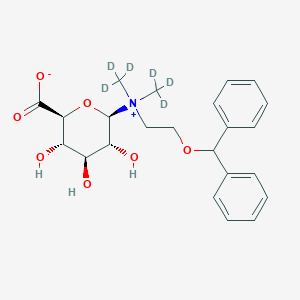
Diphenhydramine-d6 N-Beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenhydramine-d6 N-Beta-D-Glucuronide is a stable isotope-labeled metabolite of Diphenhydramine. It is primarily used in pharmaceutical research and testing as a reference standard. The compound has a molecular formula of C23H23D6NO7 and a molecular weight of 437.52 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenhydramine-d6 N-Beta-D-Glucuronide involves the glucuronidation of Diphenhydramine-d6. This process typically requires the use of glucuronosyltransferase enzymes or chemical catalysts to attach the glucuronic acid moiety to the Diphenhydramine-d6 molecule. The reaction conditions often include a suitable solvent, temperature control, and pH adjustments to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors or chemical reactors to facilitate the glucuronidation reaction. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphenhydramine-d6 N-Beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Diphenhydramine-d6.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under certain conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions include oxidized metabolites, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
Diphenhydramine-d6 N-Beta-D-Glucuronide is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and HPLC.
Biology: In studies of drug metabolism and pharmacokinetics to understand the behavior of Diphenhydramine in biological systems.
Medicine: In the development and testing of new pharmaceutical formulations and therapeutic agents.
Industry: For quality control and validation of pharmaceutical products
Mechanism of Action
The mechanism of action of Diphenhydramine-d6 N-Beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of Diphenhydramine. The compound is metabolized in the liver and excreted through the kidneys. The glucuronidation process enhances the solubility and excretion of the parent compound, thereby reducing its bioavailability and potential toxicity .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: The parent compound, commonly used as an antihistamine.
Diphenhydramine-d6: The deuterated form of Diphenhydramine, used in research for its stable isotope labeling.
Diphenhydramine N-Beta-D-Glucuronide: The non-deuterated glucuronide conjugate of Diphenhydramine
Uniqueness
Diphenhydramine-d6 N-Beta-D-Glucuronide is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies .
Properties
Molecular Formula |
C23H29NO7 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl-bis(trideuteriomethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1/i1D3,2D3 |
InChI Key |
OAIGZXXQYIJBLR-SSVWFGTISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(C1=CC=CC=C1)C2=CC=CC=C2)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


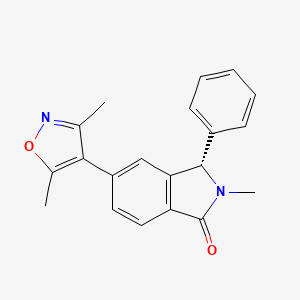
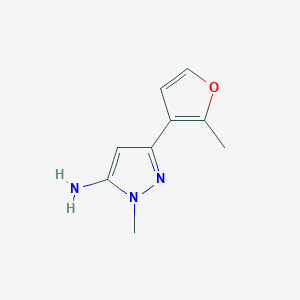
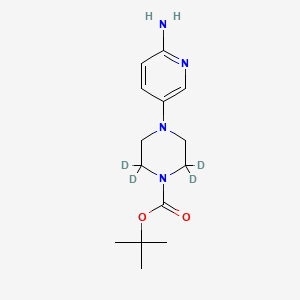
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
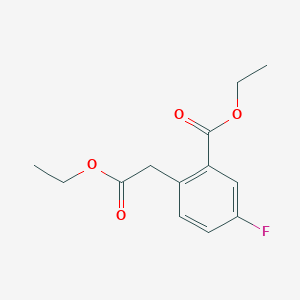

![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
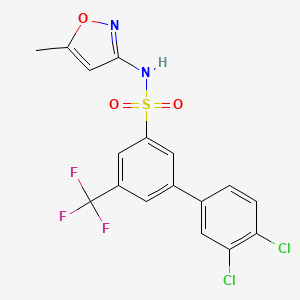
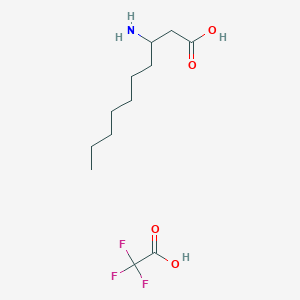
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
